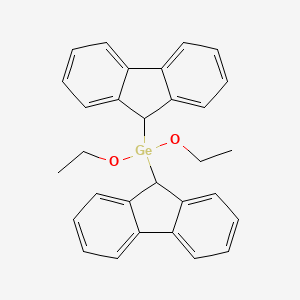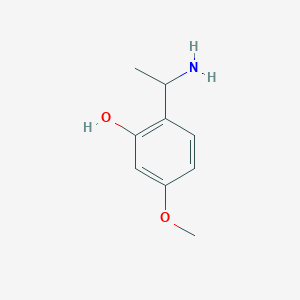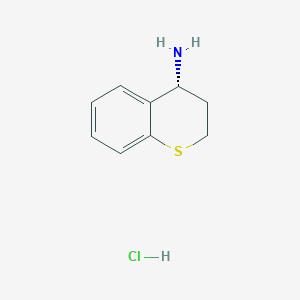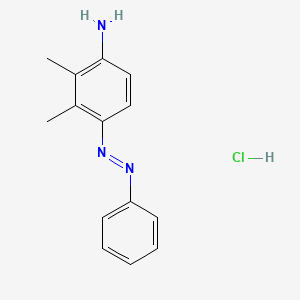![molecular formula C22H19NO2 B13141843 (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a phenylfluorenyl group attached to the nitrogen atom of the amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid typically involves the protection of the amino group with the phenylfluorenyl group. One common method involves the use of (9-phenylfluoren-9-yl)chloroformate as a protecting agent. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the protected amino acid .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through large-scale preparation techniques. These methods often involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the phenylfluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids .
Applications De Recherche Scientifique
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of protein structure and function due to its ability to act as a protecting group for amino acids.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid involves its interaction with various molecular targets. The phenylfluorenyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9-Phenylfluoren-9-yl)methoxycarbonyl (Fmoc) amino acids: These compounds also use the phenylfluorenyl group for protection but differ in the protecting group attached to the amino acid.
(3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine: This compound uses a different protecting group but serves a similar purpose in synthetic chemistry.
Uniqueness
The uniqueness of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid lies in its ability to prevent racemization and its stability under various reaction conditions. This makes it a valuable tool in the synthesis of enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C22H19NO2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO2/c1-15(21(24)25)23-22(16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-15,23H,1H3,(H,24,25)/t15-/m0/s1 |
Clé InChI |
BIPTVPZFIZKZRT-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
SMILES canonique |
CC(C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


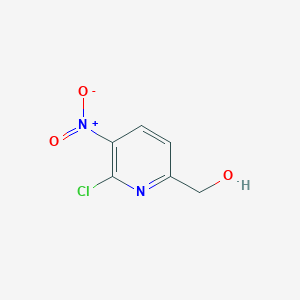

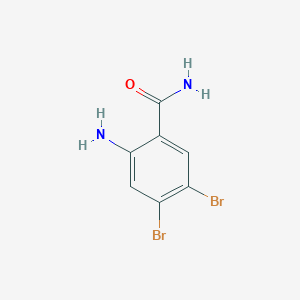
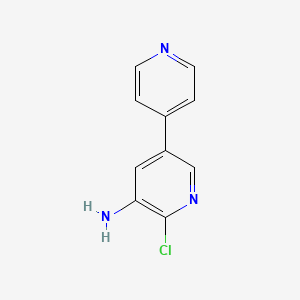

![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
